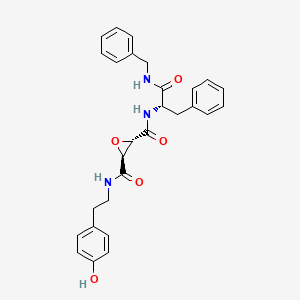

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CAA0225 est un composé chimique reconnu pour ses effets inhibiteurs puissants sur la cathepsine L, une cystéine protéase lysosomaleCAA0225 est particulièrement reconnu pour sa capacité à inhiber la cathepsine L avec une haute spécificité, ce qui en fait un outil précieux pour étudier la protéolyse autophagique et d'autres processus cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CAA0225 est synthétisé par une série de réactions chimiques impliquant des peptides époxysuccinyl. L'inhibiteur le plus puissant parmi les composés testés était l'acide (2S,3S)-oxirane-2,3-dicarboxylique 2-[((S)-1-benzylcarbamoyl-2-phényl-éthyl)-amide] 3-{[2-(4-hydroxy-phényl)-éthyl]-amide}. Ce composé est préparé en faisant réagir les matières premières appropriées dans des conditions contrôlées pour obtenir le produit souhaité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour CAA0225 ne soient pas largement documentées, le composé est généralement préparé dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour assurer la production d'un composé avec les propriétés chimiques et l'activité biologique souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

CAA0225 subit principalement des réactions d'inhibition, où il interagit avec la cathepsine L pour inhiber son activité enzymatique. Cette inhibition est très spécifique, avec des effets minimes sur d'autres protéases telles que la cathepsine B .

Réactifs et conditions communs

La synthèse de CAA0225 implique l'utilisation de peptides époxysuccinyl et d'autres réactifs organiques. Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir l'obtention du produit souhaité .

Principaux produits formés

Le principal produit formé lors de la synthèse de CAA0225 est le composé lui-même, qui se caractérise par ses effets inhibiteurs puissants sur la cathepsine L. Ce composé est ensuite utilisé dans diverses études scientifiques pour explorer ses propriétés biologiques et chimiques .

Applications de la recherche scientifique

CAA0225 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine. Voici quelques-unes des applications clés :

Protéolyse autophagique : CAA0225 est utilisé comme sonde pour étudier la protéolyse autophagique, un processus impliquant la dégradation des composants cellulaires dans les lysosomes.

Fonction cardiaque : Des recherches ont montré que CAA0225 peut améliorer la fonction cardiaque chez les souris atteintes de lésions de reperfusion en inhibant la libération de cathepsine L.

Infections parasitaires : CAA0225 s'est avéré tuer et éliminer les parasites Trypanosoma brucei, ce qui indique son potentiel d'utilisation dans le traitement des infections parasitaires.

Mécanisme d'action

CAA0225 exerce ses effets en inhibant la cathepsine L, une cystéine protéase lysosomale impliquée dans la dégradation des composants cellulaires. Le composé se lie au site actif de la cathepsine L, l'empêchant de cliver ses substrats. Cette inhibition perturbe divers processus cellulaires, notamment l'autophagie et la dégradation des protéines . De plus, il a été démontré que CAA0225 normalise la manipulation anormale du calcium dans les cardiomyocytes, soulignant encore ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:

Autophagic Proteolysis: CAA0225 is used as a probe to study autophagic proteolysis, a process involving the degradation of cellular components within lysosomes.

Cardiac Function: Research has shown that CAA0225 can improve cardiac function in mice with reperfusion injury by inhibiting the release of cathepsin L.

Parasitic Infections: CAA0225 has been found to kill and eliminate Trypanosoma brucei parasites, indicating its potential use in treating parasitic infections.

Mécanisme D'action

CAA0225 exerts its effects by inhibiting cathepsin L, a lysosomal cysteine protease involved in the degradation of cellular components. The compound binds to the active site of cathepsin L, preventing it from cleaving its substrates. This inhibition disrupts various cellular processes, including autophagy and protein degradation . Additionally, CAA0225 has been shown to normalize abnormal calcium handling in cardiomyocytes, further highlighting its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Composés similaires

CA-074-OMe : Un inhibiteur spécifique de la cathepsine B qui affecte également l'autophagie mais avec moins de spécificité que CAA0225.

Unicité de CAA0225

CAA0225 se démarque par sa haute spécificité pour la cathepsine L, ce qui en fait un outil précieux pour étudier le rôle de cette protéase dans divers processus biologiques. Sa capacité à inhiber sélectivement la cathepsine L sans affecter de manière significative les autres protéases permet des investigations plus précises sur les fonctions et les mécanismes de cette enzyme .

Propriétés

Formule moléculaire |

C28H29N3O5 |

|---|---|

Poids moléculaire |

487.5 g/mol |

Nom IUPAC |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

Clé InChI |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.